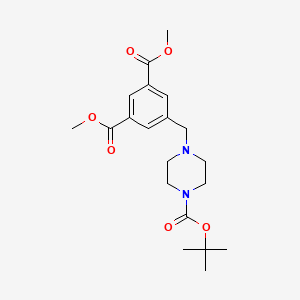
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is a chemical compound known for its unique structure and reactivity. It is a derivative of isophthalic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is utilized in various fields, including organic synthesis and pharmaceutical research, due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate typically involves the reaction of dimethyl isophthalate with a Boc-protected piperazine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The piperazine moiety can interact with various biological receptors, influencing their activity and leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)terephthalate
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phthalate
Uniqueness
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical properties compared to its analogs. The presence of the Boc-protected piperazine group further enhances its versatility in synthetic and biological applications .
Propiedades
Fórmula molecular |
C20H28N2O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
dimethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-8-6-21(7-9-22)13-14-10-15(17(23)26-4)12-16(11-14)18(24)27-5/h10-12H,6-9,13H2,1-5H3 |
Clave InChI |
WAHOLJGZQCPLJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



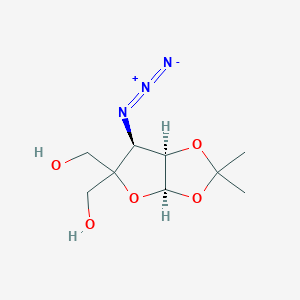
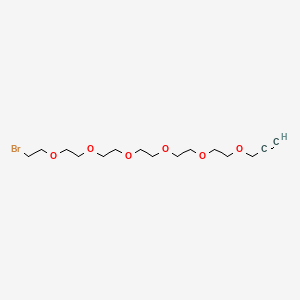
![[(4aR,6R,7S,8S,8aS)-7,8-dihydroxy-6-(4-nitrophenoxy)-2-phenyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]-phenylmethanone](/img/structure/B11828893.png)
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)
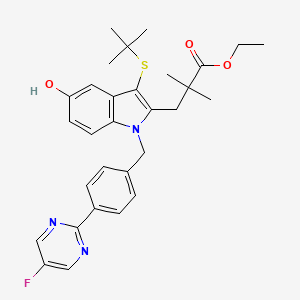


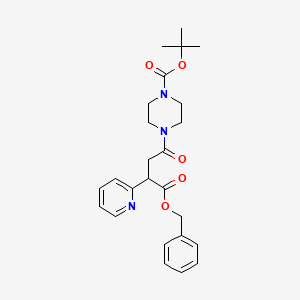

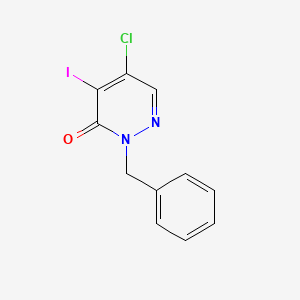

![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
